molecular formula C9H9ClOS B1338899 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride CAS No. 95461-22-6

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride

Cat. No.: B1338899
CAS No.: 95461-22-6
M. Wt: 200.69 g/mol
InChI Key: AUTYFGHABWCHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride is a chemical compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . Always handle chemicals with appropriate safety measures.

Future Directions

The future directions of research on 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride could involve further exploration of its biological activity, given that related compounds have shown potential as enzyme inhibitors .

Preparation Methods

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: It can be reduced to form the corresponding alcohol or thiol using reducing agents like lithium aluminum hydride (LiAlH4).

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride can be compared with similar compounds such as:

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTYFGHABWCHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536164
Record name 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95461-22-6
Record name 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
Reactant of Route 4
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
Reactant of Route 5
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
Reactant of Route 6
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.